
Demethylmacrocin
Beschreibung
Primary Producer: Streptomyces fradiae
The primary organism responsible for the production of tylosin, and consequently the intermediate demethylmacrocin, is the bacterium Streptomyces fradiae. nih.govgenome.jp This soil-dwelling actinomycete is the most well-studied producer of this commercially significant antibiotic. researchgate.net
Role of this compound in Tylosin Biosynthesis Cascade
This compound holds a specific and critical position within the tylosin biosynthetic cascade, serving as a direct precursor in the final methylation steps of tylosin formation.
The biosynthesis of tylosin from its initial polyketide lactone, tylactone, involves a series of ordered modifications. nih.gov These include hydroxylations and the sequential addition of three deoxyhexose sugars: mycaminose, 6-deoxy-D-allose, and mycarose. nih.govnih.gov Following the addition of 6-deoxy-D-allose to the C-23 hydroxyl group of the lactone, a series of O-methylations occur. nih.gov
This compound is the substrate for the penultimate step in tylosin biosynthesis. nih.gov The enzyme S-adenosyl-L-methionine:this compound O-methyltransferase catalyzes the methylation of the 2"'-hydroxyl group on the 6-deoxy-D-allose moiety of this compound to form macrocin. nih.govnih.govenzyme-database.org This conversion happens at a stoichiometric ratio of 1:1. nih.gov
The formation of tylosin concludes with two final O-methylation reactions. nih.gov The conversion of this compound to macrocin represents the first of these two terminal steps. nih.govnih.gov It is an essential prerequisite for the final methylation, as the 2"'-O-methylation must occur before the 3"'-O-methylation can proceed to yield the final product, tylosin. nih.govnih.gov
Table 1: Precursor-Product Relationship in the Terminal Steps of Tylosin Biosynthesis
Precursor | Enzyme | Product |
This compound | This compound O-methyltransferase (tylE) | Macrocin |
Macrocin | Macrocin O-methyltransferase (tylF) | Tylosin |
Genetic Basis of Biosynthesis in Streptomyces fradiae
The biosynthesis of tylosin, including the formation and conversion of this compound, is governed by a large cluster of genes known as the tyl gene cluster in Streptomyces fradiae. researchgate.netoup.com This cluster spans approximately 85 kb of the bacterial genome and contains all the necessary structural and regulatory genes for tylosin production. researchgate.netoup.com
Genetic and biochemical studies have successfully identified and characterized the genes responsible for the terminal methylation steps in tylosin biosynthesis.
tylE : This gene encodes the enzyme S-adenosyl-L-methionine:this compound O-methyltransferase (DMOMT). uniprot.orgnih.gov This enzyme is responsible for the conversion of this compound to macrocin. nih.govuniprot.org The TylE protein catalyzes the O-methylation at the 2"'-hydroxyl position of the deoxyallose sugar moiety. oup.comnih.gov Mutants of S. fradiae with a defective tylE gene accumulate this compound. nih.gov The enzyme requires Mg2+ for its activity and functions optimally at a pH of 7.8-8.5. nih.govenzyme-database.org
tylF : The tylF gene encodes macrocin O-methyltransferase (MOMT), the enzyme that catalyzes the final step in tylosin biosynthesis—the conversion of macrocin to tylosin. nih.govoup.com This is achieved by the O-methylation of the 3"'-hydroxyl group of the mycinose moiety. oup.com Introducing an extra copy of the tylF gene into industrial strains of S. fradiae has been shown to improve the efficiency of converting macrocin to tylosin. oup.com
Table 2: Key Genes in the Terminal Methylation of Tylosin Biosynthesis
Gene | Encoded Enzyme | Function | Substrate | Product |
tylE | This compound O-methyltransferase | Catalyzes the O-methylation at the 2'''-hydroxyl group of the deoxyallose moiety. | This compound | Macrocin |
tylF | Macrocin O-methyltransferase | Catalyzes the O-methylation at the 3'''-hydroxyl group of the mycinose moiety. | Macrocin | Tylosin |
The expression of the tyl genes is a tightly controlled process involving a complex regulatory cascade with multiple transcriptional regulators. jmb.or.kr This intricate network ensures that the antibiotic is produced in a coordinated and efficient manner. The tyl gene cluster contains at least five regulatory genes: tylP, tylQ, tylR, tylS, and tylT. nih.gov
TylQ : The protein TylQ acts as a transcriptional repressor. core.ac.uknih.gov It plays a pivotal role by controlling the expression of the activator gene, tylR. nih.gov For tylosin production to commence, the expression of tylQ must be switched off or significantly downregulated. nih.gov
TylS and TylU : TylS is a transcriptional activator belonging to the Streptomyces antibiotic regulatory protein (SARP) family. nih.govresearchgate.net TylU acts as a helper protein to TylS, enhancing the expression of tylR. researchgate.net While TylS is essential for the synthesis of the TylR activator, TylU is not essential but its disruption significantly reduces tylosin yield. researchgate.net
TylR : The TylR protein is a key activator that directly controls the transcription of the tylosin biosynthetic genes. jmb.or.kr Its expression is under the dual control of the repressor TylQ and the activators TylS and TylU. jmb.or.krresearchgate.net
TylP : TylP is a receptor for a γ-butyrolactone signaling molecule and acts as a repressor for both tylQ and tylS. jmb.or.kr
This hierarchical control system, with its interplay of activators and repressors, allows for precise temporal regulation of tylosin biosynthesis in Streptomyces fradiae. jmb.or.krnih.gov
Eigenschaften
Molekularformel |
C44H73NO17 |
---|---|
Molekulargewicht |
888 g/mol |
IUPAC-Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C44H73NO17/c1-11-31-28(20-56-42-38(53)37(52)35(50)24(5)58-42)16-21(2)12-13-29(47)22(3)17-27(14-15-46)39(23(4)30(48)18-32(49)60-31)62-43-36(51)34(45(9)10)40(25(6)59-43)61-33-19-44(8,55)41(54)26(7)57-33/h12-13,15-16,22-28,30-31,33-43,48,50-55H,11,14,17-20H2,1-10H3/b13-12+,21-16+/t22-,23+,24-,25-,26+,27+,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-/m1/s1 |
InChI-Schlüssel |
ALZAOGATQMXJKX-UQRCBBHQSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)O |
Isomerische SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)O |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)O |
Herkunft des Produkts |
United States |
Biosynthetic Pathways and Producing Organisms
Related Intermediates and Analogous Transformations (e.g., Demethyllactenocin)
The tylosin biosynthetic pathway involves several key intermediates. One such intermediate is demethyllactenocin. nih.govnih.gov The enzyme demethyllactenocin mycarosyltransferase catalyzes the addition of dTDP-β-L-mycarose to demethyllactenocin to form demethylmacrocin. qmul.ac.ukexpasy.org
Interestingly, the enzyme TylE, which methylates this compound, can also act on demethyllactenocin, converting it to lactenocin. expasy.orgnih.govuniprot.org This demonstrates a degree of substrate flexibility in the enzymes of the tylosin pathway. Lactenocin is an immediate precursor to both macrocin and desmycosin. nih.govnih.gov
Recent research has also identified other minor intermediates, such as 2'''-O-demethyldesmycosin, revealing unexpected substrate promiscuity of the methyltransferases TylE and TylF. nih.gov This flexibility has potential for the engineered biosynthesis of novel glycosylated macrolide derivatives. nih.gov
Table 1: Key Intermediates in Tylosin Biosynthesis
Intermediate | Precursor(s) | Product(s) | Key Enzymatic Transformation |
---|---|---|---|
Demethyllactenocin | O-mycaminosyltylonolide, dTDP-6-deoxy-α-D-allose | This compound, Lactenocin | Glycosylation, Methylation |
This compound | Demethyllactenocin, dTDP-β-L-mycarose | Macrocin | Methylation |
Macrocin | This compound | Tylosin | Methylation |
Lactenocin | Demethyllactenocin | Macrocin, Desmycosin | Methylation |
Table 2: Enzymes in the Tylosin Biosynthetic Pathway
Enzyme | Gene | Reaction Catalyzed | Substrate(s) | Product(s) |
---|---|---|---|---|
O-mycaminosyltylonolide 6-deoxyallosyltransferase | tylN | Addition of 6-deoxy-D-allose | 5-O-β-D-mycaminosyltylonolide, dTDP-6-deoxy-α-D-allose | Demethyllactenocin |
Demethyllactenocin mycarosyltransferase | tylCV | Addition of mycarose | Demethyllactenocin, dTDP-β-L-mycarose | This compound |
This compound O-methyltransferase | tylE | 2'''-O-methylation | This compound, S-adenosyl-L-methionine | Macrocin |
Macrocin O-methyltransferase | tylF | 3'''-O-methylation | Macrocin, S-adenosyl-L-methionine | Tylosin |
Enzymology of Demethylmacrocin Transformation
Demethylmacrocin O-Methyltransferase (DMOMT; EC 2.1.1.102)
This compound O-methyltransferase (DMOMT), systematically named S-adenosyl-L-methionine:this compound 2'''-O-methyltransferase, is a crucial enzyme in the biosynthesis of tylosin. wikipedia.org It belongs to the transferase family, specifically the methyltransferases that transfer one-carbon groups. wikipedia.org This enzyme catalyzes the penultimate step in tylosin formation within Streptomyces fradiae. researchgate.netresearchgate.net
Purification and Biochemical Characterization
The enzyme has been purified to electrophoretic homogeneity from Streptomyces fradiae using conventional chromatographic techniques. researchgate.netresearchgate.net This purification has allowed for a detailed examination of its biochemical and molecular properties.
Studies on the purified enzyme have revealed its specific molecular characteristics.
Oligomeric State and Subunit Size : DMOMT appears to function as a trimer, with a total molecular weight estimated to be between 122,000 and 126,000 Daltons. researchgate.netresearchgate.net This trimeric structure is composed of three subunits, each with a molecular size of approximately 42,000 Daltons. researchgate.netresearchgate.net
Isoelectric Point : The isoelectric point (pI) of the enzyme has been determined to be 6.0. researchgate.netresearchgate.net
Table 1: Molecular Properties of this compound O-Methyltransferase
Property | Value |
Oligomeric State | Trimer researchgate.netresearchgate.net |
Total Molecular Weight | 122,000-126,000 Da researchgate.netresearchgate.net |
Subunit Size | 42,000 Da researchgate.netresearchgate.net |
Isoelectric Point (pI) | 6.0 researchgate.netresearchgate.net |
The catalytic activity of DMOMT is dependent on the presence of specific cofactors.
S-adenosyl-L-methionine (SAM) : SAM is an essential cofactor, serving as the methyl group donor in the methylation reaction catalyzed by the enzyme. wikipedia.orgresearchgate.net The binding of SAM is often a prerequisite for the binding of the substrate and is crucial for the catalytic activity of many methyltransferases. plos.orgosti.gov
Mg²⁺ : The presence of magnesium ions (Mg²⁺) is required for the maximal activity of DMOMT. researchgate.net Divalent cations like Mg²⁺ are often essential for the proper folding of the enzyme and for facilitating the catalytic reaction. plos.orgplos.org
Molecular Properties (e.g., oligomeric state, subunit size, isoelectric point)
Catalytic Reaction and Mechanism
DMOMT catalyzes a specific methylation reaction that is a critical step in the biosynthesis of tylosin.
The primary function of DMOMT is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the 2'''-hydroxyl group of the 6-deoxy-D-allose sugar moiety attached to the this compound molecule. wikipedia.org This specific methylation is a key modification leading to the formation of macrocin.
The enzymatic reaction proceeds with a clear stoichiometry, yielding specific products.
Reaction : S-adenosyl-L-methionine + this compound ⇌ S-adenosyl-L-homocysteine + Macrocin. wikipedia.org
Stoichiometry : The conversion of this compound to macrocin occurs at a stoichiometric ratio of 1:1. researchgate.net
Products : The two products of this reaction are macrocin and S-adenosyl-L-homocysteine (SAH). wikipedia.org SAH is a common byproduct of all SAM-dependent methylation reactions and can act as a product inhibitor for the enzyme. nih.govfrontiersin.org
Kinetic Mechanism Studies (e.g., Ordered Bi Bi)
The enzymatic reaction of this compound O-methyltransferase (DMOMT) follows a defined kinetic pathway. Steady-state kinetic analyses, which include initial velocity, substrate analogue, and product inhibition studies, have been instrumental in elucidating this mechanism. nih.gov The results from these investigations are consistent with an Ordered Bi Bi reaction mechanism. nih.govresearchgate.net This mechanism implies a specific, sequential binding of substrates to the enzyme and release of products. In this case, the methyl donor, S-adenosyl-L-methionine (SAM), binds to the enzyme first, followed by the methyl acceptor, this compound. After the methyl group is transferred, S-adenosyl-L-homocysteine (SAH) is released, followed by the final product, macrocin. nih.govwikipedia.org
Substrate Specificity and Promiscuity of DMOMT
This compound O-methyltransferase (DMOMT), officially classified as EC 2.1.1.102, is an enzyme primarily involved in the biosynthesis of the macrolide antibiotic tylosin in Streptomyces fradiae. qmul.ac.ukgenome.jp While its principal role is the specific methylation of the 2'''-hydroxyl group on the 6-deoxy-D-allose moiety of this compound, the enzyme exhibits a degree of substrate promiscuity. qmul.ac.ukontosight.ai This characteristic is not uncommon among methyltransferases involved in secondary metabolite biosynthesis and can be a key factor in the chemical diversification of natural products. umich.eduucl.ac.uk
Activity with Demethyllactenocin
A notable example of DMOMT's substrate flexibility is its ability to act on demethyllactenocin. qmul.ac.ukenzyme-database.org The enzyme catalyzes the transfer of a methyl group to demethyllactenocin, resulting in the formation of lactenocin. qmul.ac.ukgenome.jp This demonstrates that the enzyme can recognize and methylate substrates other than its primary physiological substrate, this compound, although the efficiency of these alternative reactions may vary. nih.gov
Implications for Biosynthetic Diversification
The substrate promiscuity of enzymes like DMOMT has significant implications for the biosynthetic diversification of natural products. nih.govnih.gov The ability of a single enzyme to modify multiple related substrates allows for the generation of a suite of structurally similar but distinct compounds from a common set of precursors. princeton.edu This enzymatic flexibility is a crucial evolutionary tool for microorganisms, enabling the production of novel antibiotics to overcome resistance or adapt to new ecological niches. umich.eduucl.ac.uk In the context of tylosin biosynthesis, the action of DMOMT and its counterpart, MOMT, on different substrates or pathway intermediates can lead to a variety of macrolide structures, expanding the chemical arsenal of the producing organism. umich.edu This inherent flexibility can be harnessed in synthetic biology and metabolic engineering approaches to create novel antibiotic derivatives. ucl.ac.uk
Enzyme Inhibition Profiles and Kinetic Characterization
Studies on the inhibition of this compound O-methyltransferase reveal its susceptibility to a range of metabolic inhibitors. nih.gov The product of the reaction, S-adenosyl-L-homocysteine (SAH), is a known inhibitor of many S-adenosyl-L-methionine (SAM)-dependent methyltransferases, and DMOMT is no exception. This product inhibition is consistent with the Ordered Bi Bi kinetic mechanism. nih.gov Further kinetic characterization from Streptomyces fradiae has shown that the enzyme requires the divalent cation Mg²⁺ for maximal activity. qmul.ac.ukresearchgate.net The enzyme is catalytically optimal at a pH range of 7.8 to 8.5 and a temperature of 42°C. researchgate.net
Distinction from Macrocin O-Methyltransferase (MOMT; EC 2.1.1.101)
It is critical to distinguish this compound O-methyltransferase (DMOMT) from a related enzyme in the tylosin biosynthetic pathway, macrocin O-methyltransferase (MOMT), which is classified under EC 2.1.1.101. qmul.ac.ukgenome.jp These are two distinct enzymes that catalyze sequential methylation steps in the terminal stages of tylosin formation. wikipedia.orggenome.jp DMOMT acts first, converting this compound into macrocin. ontosight.aiwikipedia.org Subsequently, MOMT catalyzes the final step, the methylation of macrocin to produce the mature antibiotic, tylosin. genome.jpwikipedia.org Although they share an identical kinetic mechanism, their different substrate specificities and physical properties confirm they are not the same enzyme. nih.govqmul.ac.ukgenome.jp
Comparative Physical and Catalytic Properties
DMOMT and MOMT can be readily differentiated by their physical and catalytic properties. nih.govresearchgate.net These differences underscore their distinct roles in the sequential methylation of the macrolide structure.
Interactive Table: Comparison of DMOMT and MOMT Properties
Property | This compound O-Methyltransferase (DMOMT) | Macrocin O-Methyltransferase (MOMT) |
EC Number | 2.1.1.102 wikipedia.org | 2.1.1.101 genome.jp |
Substrate | This compound ontosight.ai | Macrocin genome.jp |
Product | Macrocin ontosight.ai | Tylosin genome.jp |
Methylation Site | 2'''-OH of 6-deoxy-D-allose qmul.ac.uk | 3'''-OH of 2-O-methyl-6-deoxy-D-allose genome.jp |
Kinetic Mechanism | Ordered Bi Bi nih.gov | Ordered Bi Bi nih.gov |
Optimal pH | 7.8 - 8.5 researchgate.net | Data not available in sources |
Optimal Temperature | 42°C researchgate.net | Data not available in sources |
Cation Requirement | Requires Mg²⁺ qmul.ac.uk | Requires Mg²⁺, Mn²⁺, or Co²⁺ genome.jp |
Order of Methylation Steps in Tylosin Biosynthesis
The final stages of tylosin biosynthesis are characterized by two sequential methylation reactions on the 6-deoxy-d-allose sugar moiety of this compound. These reactions are catalyzed by two distinct S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases: TylE and TylF. acs.org
It has been established that the methylation process follows a strict order. The first methylation is catalyzed by the enzyme this compound O-methyltransferase, also known as TylE. acs.orguniprot.org This enzyme facilitates the transfer of a methyl group to the C2‴-hydroxyl group of the 6-deoxy-d-allose sugar attached to either this compound or demethyllactenocin. acs.org This reaction yields macrocin or lactenocin, respectively. acs.org
The second methylation step is carried out by the enzyme macrocin O-methyltransferase, or TylF. acs.orgnih.gov This enzyme acts on the product of the first reaction, methylating the C3‴-hydroxyl group of the d-javose moiety (the C2‴-O-methylated 6-deoxy-d-allose) on macrocin or lactenocin. acs.org This final methylation completes the formation of the d-mycinose sugar and results in the production of tylosin or desmycosin. acs.org
Studies using purified enzymes have confirmed this sequential order, demonstrating that the C2‴-O-methylation by TylE is a prerequisite for the subsequent C3‴-O-methylation by TylF. acs.org This ordered mechanism ensures the precise assembly of the mature antibiotic.
Other Relevant Glycosyltransferases and Modifying Enzymes in Tylosin Pathway
The biosynthesis of tylosin is a complex process that involves numerous enzymes beyond the methyltransferases that act on this compound. The assembly of the tylactone core and its subsequent modification by glycosylation and other enzymatic reactions are critical for the production of the final antibiotic.
The polyketide backbone of tylosin, known as tylactone, is synthesized by a type I polyketide synthase (PKS) complex encoded by the tylG genes. researchgate.netasm.org Following the formation and cyclization of the tylactone ring, it undergoes a series of modifications. researchgate.net
One of the initial tailoring steps is the glycosylation of the tylactone at the C5-hydroxyl group with d-mycaminose, a reaction catalyzed by the glycosyltransferase TylM2. acs.org Further modifications are carried out by cytochrome P450 monooxygenases, TylI and TylH1, which are responsible for the oxidation of the C20 and C23 methyl groups, respectively. acs.orgresearchgate.net
The attachment of the other two deoxyhexose sugars, 6-deoxy-d-allose and L-mycarose, is also a crucial step. The glycosyltransferase TylN attaches 6-deoxy-d-allose to the C23-hydroxyl group of O-mycaminosyltylonolide. acs.orgresearchgate.net The addition of L-mycarose to the 4'-hydroxyl group of the d-mycaminose sugar is catalyzed by the glycosyltransferase TylCV. researchgate.netmicrobiologyresearch.org While there is a preferred order, the attachment of these two sugars is not strictly sequential. acs.org
The genes encoding these enzymes, including glycosyltransferases, methyltransferases, and cytochrome P450s, are located within the tylosin biosynthetic gene cluster (tyl) in S. fradiae. researchgate.netresearchgate.net This cluster also contains genes responsible for the biosynthesis of the deoxy sugars themselves, such as the tylD and tylJ genes involved in 6-deoxy-d-allose synthesis. researchgate.net
The coordinated action of these various enzymes—polyketide synthases, glycosyltransferases, oxidases, and methyltransferases—is essential for the efficient production of tylosin. The transformation of this compound represents a late and critical stage in this intricate biosynthetic pathway.
Biotechnological Applications and Metabolic Engineering
Strain Improvement of Streptomyces fradiae for Enhanced Production of Intermediates
Traditional strain improvement programs have been foundational in increasing the titers of tylosin and its precursors. These methods rely on generating genetic diversity within the microbial population and then selecting for superior producers.
The cornerstone of classical strain improvement is mutagenesis, a process that induces random mutations throughout the bacterial genome. The goal is to generate variants with enhanced production capabilities. Common physical and chemical mutagens have been successfully applied to S. fradiae. nih.govoup.com
UV Irradiation : Ultraviolet light is a physical mutagen that causes DNA damage, primarily through the formation of pyrimidine dimers. This damage can lead to errors during DNA repair, resulting in mutations. nih.gov Studies have determined optimal exposure times to balance a high mutation rate with an acceptable cell death rate. For instance, one study identified a UV treatment of 25 seconds as optimal, achieving a positive mutation rate while maintaining a lethality rate of 87.01%. nih.gov
**Sodium Nitrite (NaNO₂) **: This chemical mutagen acts by causing oxidative deamination of DNA bases, such as converting adenine to hypoxanthine, which can lead to base pair transitions during DNA replication. nih.gov Sodium nitrite has been shown to be a highly effective mutagen for S. fradiae, with some studies reporting that it induced a higher percentage of high-yielding strains compared to UV mutagenesis in initial screening rounds. nih.govjmb.or.kr Optimal conditions have been reported as treatment for 40 minutes, which resulted in a 94.79% lethality rate. nih.gov
Combined Mutagenesis : To increase the probability of obtaining high-yield mutants, researchers often employ a combination of mutagens. A joint approach using both sodium nitrite treatment followed by UV irradiation has proven effective. nih.govnih.gov This strategy can generate a wider variety of mutations, increasing the chances of beneficially altering the complex regulatory networks that control antibiotic production. nih.gov
Other Mutagens : Beyond UV and sodium nitrite, other agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) have been historically used for inducing mutations in S. fradiae to generate strains blocked at various steps of the tylosin biosynthetic pathway. nih.govnih.gov More modern techniques such as Atmospheric and Room Temperature Plasma (ARTP) mutagenesis are also being used to generate mutant libraries with high efficiency. mdpi.com
Table 1: Comparison of Mutagenesis Strategies on S. fradiae
Mutagenesis Method | Principle of Action | Reported Optimal Conditions | Key Findings/Effectiveness | Reference |
---|---|---|---|---|
UV Irradiation | Physical mutagen; causes DNA damage (e.g., pyrimidine dimers). | 25-second exposure (lethality rate: 87.01%) | Induced 17.31% of strains with higher yield in primary screening. May produce unstable mutants. | nih.gov |
Sodium Nitrite (NaNO₂) | Chemical mutagen; causes oxidative deamination of DNA bases. | 40-minute treatment (lethality rate: 94.79%) | Showed higher efficiency than UV, leading to 47.06% of strains with higher yield in primary screening. | nih.gov |
Combined (UV + NaNO₂) | Combines chemical and physical mutagenesis for broader mutation spectrum. | 20 min NaNO₂ treatment followed by 20 s UV exposure. | Resulted in a higher yield of mutants with enhanced production compared to single treatments. | nih.gov |
MNNG | Chemical mutagen; an alkylating agent. | Not specified | Effectively used to create mutants blocked in specific biosynthetic steps, aiding pathway elucidation. | nih.govnih.gov |
ARTP | Physical mutagen; uses plasma jets to induce mutations. | Not specified for tylosin | A modern, highly efficient method for generating large mutant libraries in Streptomyces. | mdpi.com |
Following mutagenesis, a critical and labor-intensive step is the identification of rare superior mutants from a large population of non-improved or inferior variants. High-throughput screening methods are essential for this process. nih.gov
The screening process is typically multi-tiered:
Primary Screening : Mutant libraries are often first screened in 24-well or 96-well microplates. nih.govjmb.or.kr This allows for the rapid cultivation of thousands of individual mutants. The production of tylosin-related compounds can be estimated using methods like UV spectrophotometry. nih.gov Mutants showing a yield increase above a certain threshold (e.g., 10% higher than the parent strain) are selected for the next stage. nih.gov
Secondary Screening : The promising candidates from the primary screen are then cultivated in shake flasks, which more closely mimics industrial fermentation conditions. nih.gov The concentration of specific intermediates and the final product is accurately quantified using High-Performance Liquid Chromatography (HPLC). nih.gov This step confirms the enhanced production phenotype and weeds out false positives from the initial screen.
Stability Analysis : Genetically stable mutants are crucial for industrial applications. High-yielding strains are repeatedly subcultured over several generations to ensure that the enhanced production trait is not lost. mdpi.com
Through these rigorous selection and screening protocols, researchers have successfully isolated mutants with significantly increased production. For example, a combined UV and sodium nitrite mutagenesis effort followed by screening identified strains UN-C137 and UN-C183, which produced tylosin A at 6889.72 µg/ml and 6767.64 µg/ml, respectively, compared to the wild-type's 6617.99 µg/ml. nih.govnih.gov
Mutagenesis Strategies (e.g., UV irradiation, sodium nitrite)
Genetic Engineering for Pathway Optimization
The biosynthesis of demethylmacrocin from the polyketide lactone, tylactone, involves a series of enzymatic steps, including glycosylations and oxidations. Each step is a potential bottleneck. Overexpressing the genes encoding the enzymes for these steps can increase the metabolic flux through the pathway.
The tylE gene product, this compound O-methyltransferase, catalyzes the 2'''-O-methylation of this compound to form macrocin. nih.govnih.gov Mutants lacking a functional tylE gene accumulate this compound, which was instrumental in elucidating the pathway. nih.govnih.gov Conversely, enhancing the expression of genes upstream of this step or genes involved in precursor supply could lead to higher titers of intermediates like this compound. For instance, increasing the gene dosage of tylC, which is involved in adding the mycarose sugar, has been shown to improve the efficiency of the pathway in certain mutant backgrounds. google.com The principle involves identifying a rate-limiting step and providing more of the specific enzyme required to overcome it. oup.com
The production of tylosin and its intermediates in S. fradiae is tightly controlled by a complex cascade of regulatory genes located within the tylosin biosynthetic (tyl) gene cluster. le.ac.ukjmb.or.kr Modifying these regulatory elements is a potent strategy for pathway optimization. nih.gov The key players in this network include:
TylQ : A transcriptional repressor that negatively controls the expression of tylR. le.ac.ukjmb.or.kr The inactivation of tylQ is a key event in strain improvement, as it derepresses the pathway. researchgate.net Studies of empirically improved strains have revealed that a single point mutation inactivating the TylQ protein was a significant contributor to the high-yield phenotype. le.ac.ukresearchgate.net
TylP : A receptor protein that acts as a repressor for tylQ and tylS. le.ac.ukjmb.or.kr Disrupting tylP can lead to enhanced tylosin production. jmb.or.kr
TylS and TylR : These are transcriptional activators. TylS, along with TylU, activates the expression of tylR. jmb.or.krresearchgate.net TylR is the pathway-specific activator that directly turns on the transcription of the biosynthetic genes. jmb.or.kr Overexpression of activators like tylR has been shown to increase tylosin production. nih.gov
TylU : A "helper" protein that acts in concert with TylS to ensure maximal expression of the activator TylR. jmb.or.krresearchgate.net
By knocking out repressor genes (like tylQ) or overexpressing activator genes (like tylR), the entire biosynthetic pathway can be switched to a high-production state, leading to increased accumulation of all intermediates, including this compound. nih.govresearchgate.net
Table 2: Key Regulatory Genes in the Tylosin Biosynthetic Pathway
Gene | Protein Product Function | Effect on Pathway | Manipulation Strategy for Enhanced Production | Reference |
---|---|---|---|---|
tylQ | Transcriptional Repressor | Inhibits expression of the activator TylR. | Knockout or inactivation to derepress the pathway. | le.ac.ukresearchgate.net |
tylP | Transcriptional Repressor | Inhibits expression of tylQ and tylS. | Gene disruption. | le.ac.ukjmb.or.kr |
tylS | Transcriptional Activator (SARP family) | Activates expression of tylR. | Overexpression. | jmb.or.krresearchgate.net |
tylR | Pathway-Specific Activator | Activates transcription of biosynthetic genes. | Overexpression. | nih.govjmb.or.kr |
tylU | "Helper" Activator Protein | Enhances TylS-dependent activation of tylR. | Overexpression. | jmb.or.krresearchgate.net |
Overexpression of Biosynthetic Genes (e.g., tylE gene product)
Chemo-Enzymatic Synthesis and Biocatalysis
Chemo-enzymatic synthesis represents a powerful convergence of organic chemistry and biocatalysis, enabling the construction of complex molecules that are difficult to produce by either method alone. acs.orgnih.gov This approach is particularly valuable for producing novel derivatives of natural products.
In the context of this compound and related macrolides, chemo-enzymatic strategies often involve the chemical synthesis of a key precursor, which is then elaborated by one or more enzymes. A landmark example is the synthesis of tylactone, the macrolide core. Researchers have chemically synthesized a hexaketide chain, which was then fed to a system containing two terminal polyketide synthase (PKS) modules. nih.gov These enzymes acted as powerful biocatalysts, performing the final two elongation steps and the subsequent macrolactonization to produce tylactone in vitro. nih.govbeilstein-journals.org
This tylactone can then be subjected to further enzymatic modifications, such as glycosylation and oxidation, by tailoring enzymes from the tylosin pathway to generate this compound and other derivatives. nih.gov Biocatalysis offers significant advantages, including remarkable regio- and stereoselectivity under mild reaction conditions, which are often difficult to achieve with traditional chemical methods. acs.org The ability to use enzymes for specific transformations, such as the reductive amination of the C-20 aldehyde group on the tylosin scaffold, opens the door to creating a wide array of novel antibiotic structures with potentially improved properties. google.com
Utilizing DMOMT for Derivatization
This compound O-methyltransferase (DMOMT) is a key enzyme in the biosynthesis of the 16-membered macrolide antibiotic, tylosin. wikipedia.org This enzyme, classified under EC 2.1.1.102, catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 2'''-hydroxyl group of the 6-deoxy-D-allose moiety attached to the this compound core. genome.jpqmul.ac.uk This reaction converts this compound into its methylated derivative, macrocin. wikipedia.orgqmul.ac.uk
The primary role of DMOMT is the penultimate step in tylosin biosynthesis, occurring within the bacterium Streptomyces fradiae. genome.jpqmul.ac.uk The systematic name for this enzyme is S-adenosyl-L-methionine:this compound 2'''-O-methyltransferase. wikipedia.orggenome.jp Research has shown that while DMOMT is specific for its role in the tylosin pathway, it also possesses a degree of substrate flexibility. genome.jpqmul.ac.uk Notably, the enzyme can act on demethyllactenocin, another macrolide intermediate, to produce lactenocin. genome.jpqmul.ac.uk This capability highlights its potential as a biocatalyst for the derivatization of macrolide structures, enabling the creation of novel analogues through targeted methylation.
Enzyme | Systematic Name | EC Number | Substrate(s) | Product(s) | Source Organism |
This compound O-methyltransferase (DMOMT) | S-adenosyl-L-methionine:this compound 2'''-O-methyltransferase | 2.1.1.102 | This compound, S-adenosyl-L-methionine | Macrocin, S-adenosyl-L-homocysteine | Streptomyces fradiae |
Demethyllactenocin, S-adenosyl-L-methionine | Lactenocin, S-adenosyl-L-homocysteine |
Strategies for Natural Product Diversification through Methyltransferases
Methylation is a fundamental and widespread modification in the biosynthesis of natural products, often critically influencing their biological activity, stability, and bioavailability. nih.govmdpi.com S-adenosylmethionine (SAM)-dependent methyltransferases (MTs) are the primary enzymatic tools that nature employs for these modifications. nih.gov Several biotechnological strategies have been developed to leverage these enzymes for the diversification of natural products like macrolides. nih.govresearchgate.net
One major strategy involves exploiting the inherent substrate promiscuity of some methyltransferases. nih.gov Many MTs can accept substrates that are structurally similar to their native counterparts, allowing them to be used as biocatalysts in designing de novo pathways to produce novel compounds. nih.govresearchgate.net This approach has been successful in generating a variety of methylated products that may not exist in nature.
Another powerful strategy is the engineering of methyltransferases themselves. mdpi.com Through techniques like site-directed mutagenesis and directed evolution, the substrate specificity and regioselectivity of an enzyme can be altered. mdpi.comresearchgate.net This allows for the precise methylation of a target molecule at a desired position, leading to new derivatives with potentially enhanced properties. For instance, engineering can shift the target site of methylation on a complex molecule or increase an enzyme's efficiency with a non-native substrate. mdpi.com
Furthermore, the diversification of natural products can be achieved by modifying the co-factor. mdpi.com By using synthetic analogues of S-adenosylmethionine (SAM), it is possible to transfer moieties other than a simple methyl group, such as ethyl, propyl, or allyl groups. mdpi.com This co-factor engineering expands the chemical space that can be explored, leading to a wider array of alkylated natural product derivatives. mdpi.com In the context of macrolides, these diversification strategies are particularly relevant for creating next-generation antibiotics that can overcome existing resistance mechanisms, which often involve methylation of the ribosomal target by bacterial enzymes. nih.govnih.gov
Strategy | Description | Example Application |
Substrate Promiscuity | Utilizing the natural ability of some methyltransferases to accept non-native, structurally similar substrates. nih.gov | Using a promiscuous O-methyltransferase to methylate a range of phenolic compounds to create novel antioxidants. nih.gov |
Enzyme Engineering | Modifying the amino acid sequence of a methyltransferase to alter its substrate specificity or regioselectivity. mdpi.com | Creating a mutant methyltransferase that methylates a different hydroxyl group on a flavonoid backbone, resulting in a new compound. mdpi.comresearchgate.net |
Co-factor Engineering | Using synthetic analogues of the methyl donor S-adenosylmethionine (SAM) to transfer different alkyl groups. mdpi.com | Employing an ethyl-SAM analogue with a suitable methyltransferase to create an ethylated version of a natural product. mdpi.com |
Combinatorial Biosynthesis | Combining genes for tailoring enzymes, such as methyltransferases, from different biosynthetic pathways into a single host. | Introducing a foreign methyltransferase into a macrolide-producing strain to add a new methylation pattern to the final product. |
Heterologous Expression of Biosynthetic Genes
The production of complex natural products is often limited by the slow growth or genetic intractability of the native producing organisms. umich.edunih.gov Heterologous expression, which involves transferring the biosynthetic gene cluster (BGC) for a desired compound into a well-characterized and easily manipulated host, has emerged as a robust solution to this challenge. nih.govconicet.gov.ar This strategy has been successfully applied to the tylosin pathway, which is responsible for the synthesis of this compound and its derivatives. umich.edunih.gov
The entire tylosin polyketide synthase (Tyl PKS) has been heterologously expressed in engineered strains of Streptomyces venezuelae. umich.edunih.gov This host is advantageous due to its rapid growth and well-developed genetic tools. umich.edu In these studies, the genes responsible for synthesizing the 16-membered macrolactone core, tylactone, were introduced into a S. venezuelae strain from which the native pikromycin PKS gene cluster had been deleted. umich.edunih.gov This resulted in the successful production of tylactone, the precursor to this compound. umich.edu
A significant advantage of this approach is that the heterologous host's native enzymes can sometimes modify the newly produced compound. For example, a native glycosyltransferase in S. venezuelae was found to have a relaxed substrate specificity, allowing it to glycosylate the heterologously produced tylactone, demonstrating a path toward novel, hybrid macrolides. umich.edunih.gov To further optimize production, researchers have focused on improving the expression of the transferred genes. The use of strong, constitutive promoters, such as ermEp or the identified stnYp, has been shown to significantly enhance the yield of the target metabolite by driving high-level expression of rate-limiting enzymes in the biosynthetic pathway. nih.gov Overexpression of key genes in the tylosin pathway in the industrial strain S. fradiae using such promoters has led to substantial increases in the final product yield. nih.gov
Host Organism | Expressed Genes/Pathway | Key Findings | Reference |
Streptomyces venezuelae | Tylosin Polyketide Synthase (Tyl PKS) | Successful production of tylactone, the 16-membered macrolactone precursor. The native glycosyltransferase DesVII showed relaxed substrate specificity, producing a glycosylated tylactone derivative. | umich.edu, nih.gov |
Streptomyces venezuelae | Mycinose biosynthetic genes (e.g., tylD, tylJ, tylN) | Reconstitution of the pathway to produce TDP-deoxyallose, a precursor for the mycinose sugar found on this compound. | earticle.net |
Streptomyces albus | Indigoidine BGC activated by promoter stnYp | Demonstrated that the strong constitutive promoter stnYp is effective for activating silent BGCs and suitable for heterologous expression in various Streptomyces hosts. | nih.gov |
Streptomyces fradiae (industrial strain) | Overexpression of rate-limiting tylosin biosynthetic genes using promoter stnYp | Yield of tylosin A was increased 1.7-fold to 10.30 ± 0.12 g/L, and purity was improved. | nih.gov |
Analytical Methodologies in Demethylmacrocin Research
Isolation and Purification Techniques for Research Studies
The isolation of Demethylmacrocin and its precursors from S. fradiae fermentation broths is a multi-step process designed to separate these macrolides from a complex mixture of cellular biomass, residual media components, and other metabolites. The general strategy involves initial extraction from the liquid phase followed by chromatographic purification. tieiextraction.comtyextractor.com
The process typically begins with the removal of mycelia and other solids from the fermentation broth by filtration or centrifugation to yield a clarified filtrate. tieiextraction.comgoogle.com From this filtrate, the macrolides, including this compound, are extracted into an organic solvent. Common solvents used for extracting tylosin and its precursors include ethyl acetate, chloroform, and dichloromethane. tieiextraction.comtyextractor.com An alternative approach involves adjusting the pH of the filtrate to between 8.5 and 10.0, which facilitates the selective adsorption of the macrolide base onto polymeric resins like Amberlite or Diaion. google.com The adsorbed compounds are then eluted with an aqueous-alcoholic or aqueous-acetonic solution. google.com
Following the initial extraction, further purification is necessary to isolate this compound to a high degree of purity required for structural characterization and bioconversion studies. This is typically achieved using column chromatography. researchgate.net Silica gel column chromatography is a common method, where the crude extract is loaded onto the column and eluted with a solvent system, such as a mixture of ethyl acetate and petroleum ether, often containing a small amount of triethylamine to improve peak shape and recovery. researchgate.net Fractions are collected and analyzed, typically by HPLC, to identify those containing the pure compound.
This combination of liquid-liquid extraction or resin adsorption followed by column chromatography allows researchers to obtain pure samples of biosynthetic intermediates like this compound, which are crucial for confirming their structure and studying their role in the tylosin biosynthetic pathway.
Quantification and Monitoring in Fermentation Broths
Monitoring the production of this compound and other intermediates in real-time is vital for understanding the metabolic flux of the tylosin pathway and for screening high-yield mutant strains. This is accomplished through a combination of highly specific chromatographic assays and sensitive bioassays.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the primary method for the precise quantification of this compound and related compounds in fermentation samples. nih.gov The method separates the different tylosin precursors based on their polarity, allowing for individual quantification.
A typical analytical procedure involves centrifuging the fermentation broth sample, collecting the supernatant, and filtering it before injection into the HPLC system. nih.gov The separation is most often performed using a reversed-phase C18 column. nih.govfao.org The UV detector is commonly set to a wavelength of 280 nm, a wavelength at which the macrolide ring structure absorbs light, enabling detection and quantification. nih.govfao.org While this compound is not always explicitly listed in published methods for the final product tylosin, its structural similarity and shared chromophore with its direct successor, macrocin, and the final product, tylosin A, allow for its detection and quantification under similar conditions. nih.gov One established method for analyzing the primary components of tylosin production uses a mobile phase of sodium perchlorate and acetonitrile. nih.gov
The table below summarizes typical parameters for an HPLC-UV method used to quantify tylosin and its precursors, which is applicable for monitoring this compound.
Parameter | Condition | Reference |
---|---|---|
Stationary Phase (Column) | Reversed-Phase C18 (e.g., ODS-3, 4.6 x 250 mm, 5 µm) | nih.gov |
Mobile Phase | Sodium perchlorate and acetonitrile (60:40, v/v) | nih.gov |
Flow Rate | 1.0 mL/min | nih.gov |
Detection | UV Absorbance at 280 nm | nih.govfao.org |
Column Temperature | 30°C | nih.gov |
Injection Volume | 20 µL | nih.gov |
This HPLC method provides high precision and allows for the accurate measurement of the concentration of each intermediate, which is essential for metabolic studies and strain improvement programs. bibliotekanauki.pl
Bioassays offer a complementary method for detecting the presence of biologically active intermediates. These assays are particularly useful for screening large numbers of mutant colonies for the production of compounds with antimicrobial properties. The bacterium Staphylococcus aureus is highly sensitive to macrolide antibiotics and is commonly used as the indicator organism. asm.orgfrontiersin.org
One common technique is the agar overlay or hole-plate diffusion method. asm.orgfrontiersin.org In this approach, a lawn of S. aureus is spread onto an agar plate. asm.org To test for active compounds produced by Streptomyces mutants, the mutant colonies can be grown on a master plate, which is then overlaid with soft agar seeded with S. aureus. asm.org Alternatively, extracts or purified fractions from fermentation broths can be placed into wells cut into the agar. frontiersin.org The plates are then incubated to allow for bacterial growth and diffusion of the antibiotic compounds. frontiersin.org The presence of a clear zone of growth inhibition around a colony or well indicates the production of a biologically active compound. The diameter of this zone is proportional to the concentration of the antibiotic substance.
While less specific than HPLC, as it measures total microbiological activity and cannot distinguish between different active macrolides, this bioassay is an effective high-throughput screening tool to identify mutants that produce active intermediates like this compound, which retains antimicrobial activity. asm.orgfrontiersin.org
High-Performance Liquid Chromatography (HPLC) with UV Detection
Advanced Spectroscopic Techniques for Elucidation of Biosynthetic Intermediates and Analogs (e.g., NMR, Mass Spectrometry)
The definitive identification of this compound and the structural elucidation of novel analogs or other biosynthetic intermediates produced by mutant strains require the use of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). outsourcedpharma.com These two methods are highly complementary; MS provides precise mass and fragmentation information, while NMR reveals the detailed atomic structure and connectivity of the molecule. nih.govebi.ac.uk
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of an isolated compound with high accuracy. asm.org High-resolution MS, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can provide an elemental formula. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecule and analyzing the masses of the resulting pieces, which provides valuable clues about the compound's substructures, such as the nature of the macrolactone ring and the attached sugar moieties. asm.orgjmb.or.kr
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structure elucidation. semanticscholar.org A suite of NMR experiments is typically performed on a highly purified sample.
¹H NMR: Identifies the different types of protons in the molecule and their chemical environments.
¹³C NMR: Identifies the carbon skeleton of the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to trace out spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, allowing for the assembly of the complete molecular structure.
The combined data from MS and NMR allows for the unambiguous identification of known intermediates like this compound and the complete characterization of novel structures generated by engineered biosynthetic pathways or newly discovered mutant strains. researchgate.netoutsourcedpharma.com This detailed structural information is fundamental to understanding the enzymatic reactions that constitute the tylosin biosynthetic pathway.
Structural Activity Relationship Sar Insights from Biosynthetic Studies
Impact of Structural Features on Enzymatic Recognition and Catalysis
The biosynthesis of the antibiotic tylosin from Demethylmacrocin hinges on two sequential methylation steps catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, TylE and TylF. nih.govacs.org The efficiency and order of these reactions are dictated by the specific structural features of the macrolide substrates.
TylE, or this compound O-methyltransferase, catalyzes the first methylation, converting this compound to macrocin. uniprot.orggenome.jp This enzyme specifically recognizes the 6-deoxy-D-allose sugar attached to the C-23 position of the this compound macrolactone ring. genome.jpnih.gov The reaction is optimized at a pH of 7.8-8.5 and a temperature of 42°C, and requires the presence of Mg²⁺ ions for maximum activity. nih.gov The enzyme also displays a degree of flexibility, as it can process demethyllactenocin, a structurally similar compound, with nearly the same efficiency as this compound. uniprot.orgnih.gov
The subsequent step is catalyzed by TylF, or macrocin O-methyltransferase, which methylates macrocin to produce the final product, tylosin. genome.jp While the pathway preferentially proceeds with TylE acting before TylF, studies on S. fradiae mutants have revealed unexpected substrate promiscuity. nih.govnih.gov The identification of an intermediate, 2'''-O-demethyldesmycosin, suggests that TylF can sometimes act before TylE, highlighting that the structural recognition, while specific, allows for alternative reaction sequences. nih.gov
Structural studies of MycE, a homolog of TylE, show that the enzyme's quaternary structure, a tetramer with active sites formed at the junction of three monomers, is vital for substrate binding. researchgate.netsdu.edu.cn Within the active site, a conserved histidine residue functions as a general base, and a metal ion correctly positions the hydroxyl group of the substrate for methylation, demonstrating how enzyme architecture directly facilitates catalysis. sdu.edu.cn
Table 1: Kinetic Properties of this compound O-methyltransferase (TylE)
Parameter | Value | Substrate(s) |
---|---|---|
Km | 6 µM | This compound |
10 µM | Demethyllactenocin | |
6 µM | S-adenosyl-L-methionine | |
Vmax | 0.15 µmol/min/mg | with this compound |
0.14 µmol/min/mg | with Demethyllactenocin | |
Optimal pH | 7.8 - 8.5 | N/A |
Optimal Temperature | 42 °C | N/A |
Cofactor | Mg²⁺ | N/A |
Data sourced from multiple studies. uniprot.orgnih.gov
Role of the 6-Deoxy-D-Allose Moiety as a Methyl Acceptor
The 6-deoxy-D-allose sugar is the central feature of this compound's reactivity in the final stages of tylosin biosynthesis. This moiety, attached to the C-23 position of the tylonolide lactone ring, serves as the specific target for the two methylation events that transform it into D-mycinose. umich.edunih.govresearchgate.net
In the first reaction, the 2'''-hydroxyl group of the 6-deoxy-D-allose on this compound acts as the methyl acceptor for the methyl group transferred from S-adenosyl-L-methionine by the enzyme TylE. genome.jp This methylation converts this compound into macrocin and transforms the sugar into D-javose (2'''-O-methyl-6-deoxy-D-allose). nih.govgenome.jp
Following this, the 3'''-hydroxyl group of the newly formed D-javose moiety on macrocin becomes the methyl acceptor for the second methylation, which is catalyzed by TylF. genome.jp This reaction yields tylosin, completing the biosynthesis. genome.jp The stereochemistry of the sugar is critical for these reactions, which is established earlier in the biosynthetic pathway. The synthesis of the precursor dTDP-6-deoxy-D-allose requires specific reductases and epimerases that ensure the correct orientation of the hydroxyl groups for recognition by the methyltransferases. researchgate.net The methylation of these specific hydroxyl groups is not only a key biosynthetic step but also significantly modifies the physicochemical and biological properties of the final antibiotic molecule. umich.edu
Engineering Methyltransferases for Altered Regio- and Substrate Specificity
The inherent substrate flexibility of the methyltransferases TylE and TylF makes them prime candidates for protein engineering. nih.gov The goal of such engineering is to alter their specificity to produce novel macrolide antibiotics through combinatorial biosynthesis. acs.org
The natural promiscuity of these enzymes provides a strong starting point. For instance, the discovery that the methylation sequence is not absolutely fixed, and that alternative substrates like demethyllactenocin are accepted, demonstrates the potential for generating new compounds by manipulating the biosynthetic pathway. nih.govgenome.jp Genetic engineering of the tylE gene in S. fradiae has led to the production of 2'''-O-demethyltylosin, a compound resulting from the reversal of the normal methylation order. nih.gov
Site-directed mutagenesis offers a more targeted approach. Specific amino acid residues are known to be critical for function; for example, a single amino acid change in a plant methyltransferase was sufficient to restore a catalytic activity that had been lost through evolution. nih.gov The known structures of homologous enzymes like MycE indicate that key domains, such as the N-terminal auxiliary domain, are crucial for substrate binding. researchgate.netsdu.edu.cn Targeting these domains, as well as conserved residues within the active site, could predictably alter the enzymes to accept new substrates or to methylate different positions on the sugar ring, thereby expanding the repertoire of accessible macrolide structures. sdu.edu.cn
Table 2: Key Methyltransferases in Tylosin Biosynthesis
Enzyme | Gene | Function | Substrate | Product |
---|---|---|---|---|
This compound O-methyltransferase | tylE | Catalyzes the C2'''-O-methylation of the 6-deoxy-D-allose moiety. nih.govgenome.jp | This compound | Macrocin |
Macrocin O-methyltransferase | tylF | Catalyzes the C3'''-O-methylation of the D-javose moiety. nih.govgenome.jp | Macrocin | Tylosin |
Information sourced from UniProt and KEGG databases. uniprot.orggenome.jp
Future Research Directions and Perspectives
Discovery of Novel Enzymes and Biosynthetic Pathways
The elucidation of the tylosin biosynthetic pathway, in which Demethylmacrocin is a key intermediate, has provided a roadmap for discovering new enzymes and pathways. The enzymes responsible for the sequential methylation steps, this compound O-methyltransferase (TylE or TylG) and Macrocin O-methyltransferase (TylF), serve as archetypes for a broader class of sugar-modifying enzymes. umich.eduresearchgate.net Future research will likely focus on genome mining of various microorganisms, particularly from underexplored environments like mangrove ecosystems, to identify novel biosynthetic gene clusters (BGCs). frontiersin.org Techniques like antiSMASH analysis of microbial genomes can predict BGCs responsible for producing polyketide- and non-ribosomal peptide-derived metabolites, including new macrolides. frontiersin.org
By identifying homologs of known methyltransferases like TylE and TylF, researchers can uncover enzymes with different substrate specificities or catalytic properties. umich.edu The characterization of these novel enzymes is crucial, as they may catalyze unique modifications on macrolide scaffolds, leading to the discovery of entirely new natural products. biomolther.org The unique architecture of some gene clusters allows for metabolic diversity, enabling a single system to produce multiple antibiotics, a feature that can be exploited in combinatorial biosynthesis. nih.gov For instance, the study of the mycinamicin pathway revealed O-methyltransferases, MycF and MycE, which have low sequence identity, suggesting they may have evolved from different ancestors to perform similar functions on a deoxysugar moiety. umich.edunih.gov This highlights the potential for discovering enzymes with convergent evolutionary paths but divergent properties, expanding the biocatalytic toolbox for synthetic biology.
Advanced Biocatalyst Development for Tailored Methylation
Enzyme-mediated methylation is a powerful tool for the diversification of natural products and the fine-tuning of their biological activities. nih.gov The methyltransferases involved in the conversion of this compound are prime candidates for development into advanced biocatalysts for site-specific methylation. nih.govnih.gov Future efforts will concentrate on engineering these enzymes to create biocatalysts with tailored properties, such as altered substrate specificity, enhanced catalytic efficiency, and improved stability under industrial process conditions. acs.org
Directed evolution techniques have proven effective in improving enzyme properties by orders of magnitude. acs.org For example, methods like the Combinatorial Active-site Saturation Test (CAST) can be used to randomize amino acids in the active site to generate variants with improved activity towards non-natural substrates. nih.gov Research has already demonstrated that variants of TylF can be created with higher activity or altered pH and temperature profiles. nih.govresearchgate.net Such engineered biocatalysts can be integrated into chemoenzymatic cascade reactions, providing an environmentally friendly approach for the late-stage modification of complex molecules. nih.goveuropa.eu A significant challenge in using methyltransferases is their dependence on the expensive and unstable co-substrate S-adenosyl-L-methionine (SAM). nih.govresearchgate.net Future research will focus on developing robust SAM regeneration systems or engineering enzymes to utilize more stable and cost-effective methyl donors, which would be a critical step toward the large-scale industrial application of these biocatalysts. nih.govresearchgate.net
Integration of Multi-Omics Approaches in Pathway Elucidation
A comprehensive understanding of complex biosynthetic pathways, such as that for tylosin, requires the integration of multiple layers of biological data. a-z.luresearchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—provides a powerful strategy for pathway elucidation and the discovery of new antibiotics. a-z.luresearchgate.net
Future research will increasingly rely on these integrated approaches. nih.gov
Genomics provides the foundational blueprint, allowing for the identification of BGCs that encode the machinery for secondary metabolite production. researchgate.netmaxapress.com
Transcriptomics reveals which of these gene clusters are actively expressed under specific conditions, helping to link gene clusters to the molecules they produce. maxapress.com
Proteomics identifies the translated enzymes, confirming their presence and providing insights into post-translational modifications. nih.gov
Metabolomics , often using mass spectrometry, detects the small-molecule intermediates and final products, such as this compound and its derivatives, providing direct chemical evidence of pathway activity. researchgate.net
By combining these datasets, researchers can build comprehensive models of metabolic networks. a-z.lunih.gov This integrated view is essential for understanding the regulation of biosynthetic pathways and for identifying rate-limiting steps or metabolic bottlenecks. nih.govresearchgate.net For example, combining metabolome and population genome data through metabolite-based genome-wide association studies (mGWAS) can uncover novel metabolic genes and pathways. nih.govmaxapress.com Applying these multi-omics strategies will be crucial for deciphering the function of cryptic BGCs and unlocking the vast, untapped potential of microbial secondary metabolism. a-z.luresearchgate.net
Computational Modeling for Enzyme Engineering and Substrate Prediction
Computational modeling has become an indispensable tool in modern enzyme engineering, offering detailed insights into structure-function relationships that are often difficult to obtain through experimental methods alone. In the context of this compound's biosynthesis, computational approaches can be used to study the methyltransferases that act upon it, guiding efforts to engineer them for novel applications. researchgate.netnih.gov
Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations allow researchers to model how an enzyme like TylF or TylE binds to its substrate and catalyzes the methyl transfer reaction. researchgate.net These simulations can reveal key amino acid residues involved in substrate recognition and catalysis. nih.gov This knowledge is invaluable for rational enzyme design, where specific mutations are introduced to alter substrate specificity or improve catalytic activity. researchgate.netnih.gov For instance, computational studies on the P450 monooxygenase MycG, which acts on macrolides, revealed a hydrophobic sugar-binding pocket not apparent in crystal structures, leading to successful engineering of variants with improved activity. researchgate.netnih.gov
Furthermore, computational models can be used to predict which new, unnatural substrates an enzyme might accept, broadening its synthetic utility. nih.govresearchgate.net This in silico screening can significantly reduce the experimental effort required to find active enzyme variants. nih.gov As computational power and algorithm accuracy continue to improve, these methods will play an increasingly vital role in designing novel biocatalysts and predicting the products of uncharacterized biosynthetic pathways, accelerating the development of new macrolide-based molecules. researchgate.netnih.gov
Q & A
Q. What is the enzymatic function of Demethylmacrocin O-methyltransferase, and how is its activity typically assayed in vitro?
this compound O-methyltransferase (EC 2.1.1.102) catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to specific substrates during macrolide biosynthesis. Standard assays involve quantifying methyl transfer using radiolabeled SAM (e.g., [³H]-SAM) and analyzing reaction products via chromatography or mass spectrometry. Researchers should include negative controls (e.g., enzyme-free reactions) and validate results with kinetic measurements (initial velocity, Km, and Vmax) .
Q. What are the key classification and substrate specificity features of this compound O-methyltransferase in enzyme databases?
Q. How should researchers design experiments to ensure reproducibility in this compound O-methyltransferase studies?
Experimental protocols must detail enzyme purification steps (e.g., affinity chromatography), buffer conditions (pH, ionic strength), and cofactor concentrations. Adhere to guidelines for reporting methods in journals (e.g., Medicinal Chemistry Research), including raw data in supplementary materials and independent replication of kinetic assays .
Advanced Research Questions
Q. What strategies address discrepancies in reported kinetic parameters (e.g., Km, Vmax) for this compound O-methyltransferase across studies?
Contradictions may arise from variations in enzyme purity, assay conditions, or substrate sources. To resolve these:
Q. How can structural biology techniques elucidate the catalytic mechanism of this compound O-methyltransferase?
X-ray crystallography or cryo-EM can reveal active-site architecture and SAM-binding motifs. Challenges include obtaining diffraction-quality crystals due to conformational flexibility. Strategies:
- Use enzyme-inhibitor complexes to stabilize conformations.
- Employ mutagenesis (e.g., active-site residues) to probe mechanistic hypotheses .
Q. What methodological considerations are critical for heterologous overexpression of this compound O-methyltransferase in microbial systems?
- Optimize codon usage for the host organism (e.g., E. coli BL21).
- Use inducible promoters (e.g., T7/lac) to control expression timing.
- Monitor post-translational modifications (e.g., phosphorylation) via Western blotting or proteomics .
Q. How do post-translational modifications (PTMs) influence this compound O-methyltransferase activity, and what tools are used to study them?
PTMs (e.g., acetylation, phosphorylation) may modulate enzyme stability or cofactor binding. Analytical approaches include:
- LC-MS/MS for PTM identification.
- Activity assays with PTM-mimetic mutants (e.g., serine→glutamate for phosphorylation) .
Q. What computational models predict substrate specificity, and how can they be experimentally validated?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities. Validate predictions by:
- Testing synthetic substrate analogs in vitro.
- Correlating computational ΔG values with experimental Km .
Methodological Best Practices
- Data Contradiction Analysis : Use systematic reviews to identify confounding variables (e.g., temperature, pH) across studies .
- Ethical Compliance : Ensure enzyme sources (e.g., Streptomyces strains) are ethically sourced and documented .
- Reproducibility : Share raw datasets and code for statistical analyses in public repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.